

2,3-Dihydrobenzofuran-4-amine as a precursor in organic synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-4-amine

Cat. No.: B1589133

[Get Quote](#)

An In-Depth Technical Guide to **2,3-Dihydrobenzofuran-4-amine** as a Precursor in Organic Synthesis

Authored by a Senior Application Scientist

Abstract

The 2,3-dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active natural products and synthetic compounds.[\[1\]](#)[\[2\]](#) The introduction of an amine functionality at the 4-position unlocks a wealth of synthetic possibilities, establishing **2,3-dihydrobenzofuran-4-amine** as a highly versatile precursor for drug discovery and agrochemical development. This guide provides an in-depth analysis of its synthesis, chemical reactivity, and strategic applications. We will explore the causality behind experimental choices, present detailed protocols, and showcase its role in the creation of complex, high-value molecules.

Core Characteristics of 2,3-Dihydrobenzofuran-4-amine

2,3-Dihydrobenzofuran-4-amine (CAS No. 61090-37-7) is a crystalline solid that serves as a foundational building block in organic synthesis.[\[3\]](#) Its structure marries the rigid dihydrobenzofuran ring system with a nucleophilic aromatic amine, providing a defined three-dimensional conformation and a reactive handle for diversification.

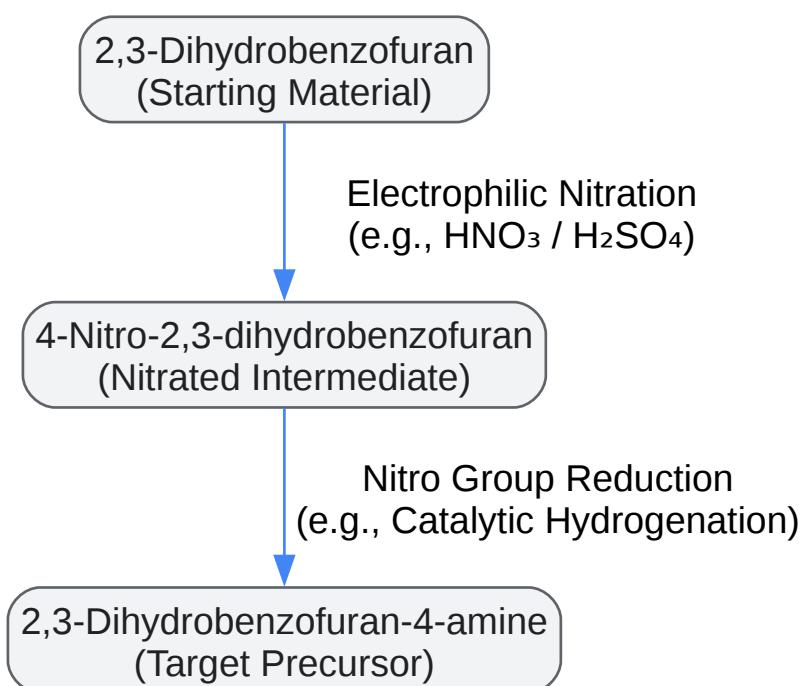
Physicochemical and Spectroscopic Data

The physical properties of this compound are critical for its handling, storage, and use in reactions. The data below has been consolidated from various chemical data sources.

Property	Value	Reference(s)
CAS Number	61090-37-7	[3]
Molecular Formula	C ₈ H ₉ NO	[3]
Molar Mass	135.16 g/mol	[3]
Appearance	Colorless to pale yellow crystal or powder	[3]
Melting Point	Approx. 125-128°C	[3]
Boiling Point	268.5 ± 29.0 °C (Predicted)	[3]
Density	1.208 ± 0.06 g/cm ³ (Predicted)	[3]
Solubility	Soluble in alcohols; insoluble in water	[3]

Spectroscopic Insights: While detailed spectra are proprietary to specific suppliers, the expected NMR signals can be predicted. In ¹H NMR, one would anticipate distinct signals for the aromatic protons, the -NH₂ protons, and the diastereotopic protons of the dihydrofuran ring at C2 and C3, often presenting as complex multiplets. In ¹³C NMR, eight distinct carbon signals would confirm the structure.

Storage and Stability: Store in a tightly sealed container in a cool, dry, well-ventilated area. The amine functionality can be sensitive to oxidation over time, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term preservation of purity.


Synthesis of the Precursor: A Strategic Approach

The most common and industrially scalable synthesis of **2,3-dihydrobenzofuran-4-amine** begins with the parent heterocycle, 2,3-dihydrobenzofuran, and proceeds through a nitration-

reduction sequence. This pathway is favored for its high efficiency and use of readily available reagents.

Synthetic Workflow Overview

The logical flow involves the electrophilic aromatic substitution to install a nitro group, which acts as a masked amine, followed by its unmasking via reduction.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to **2,3-dihydrobenzofuran-4-amine**.

Field-Proven Experimental Protocol

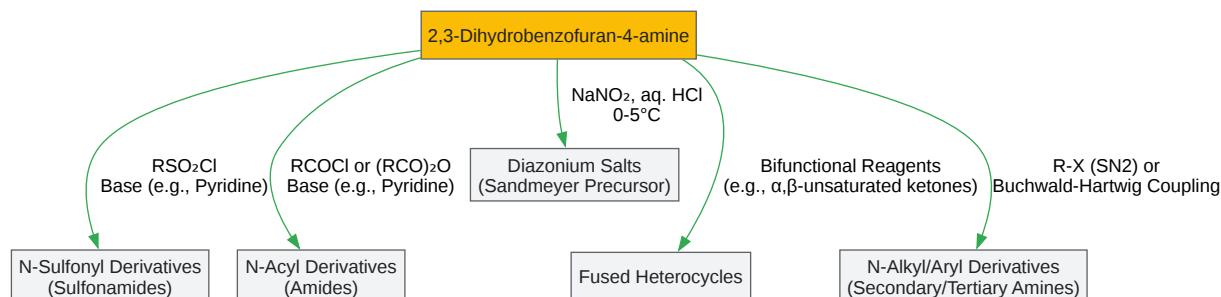
This protocol represents a standard, reliable method for the laboratory-scale synthesis of the title compound.

PART A: Nitration of 2,3-Dihydrobenzofuran

- Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H_2SO_4 , 5 equivalents) to 0°C in an ice-water bath.

- Substrate Addition: Slowly add 2,3-dihydrobenzofuran (1 equivalent) to the cooled sulfuric acid while maintaining the internal temperature below 10°C.
- Nitrating Agent Preparation: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid (2 equivalents) at 0°C.
- Nitration: Add the prepared nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 10°C. The formation of the nitronium ion (NO₂⁺) in situ is the key to this electrophilic substitution.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Carefully pour the reaction mixture onto crushed ice. The product, 4-nitro-2,3-dihydrobenzofuran, will precipitate as a solid.
- Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product can be further purified by recrystallization from ethanol.

PART B: Reduction of 4-Nitro-2,3-dihydrobenzofuran


- Catalyst Setup: To a hydrogenation vessel, add the synthesized 4-nitro-2,3-dihydrobenzofuran (1 equivalent) and a suitable solvent such as ethanol or methanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
- Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature. The palladium surface is critical for adsorbing both hydrogen and the nitro group, facilitating the reduction.[4][5][6]
- Reaction Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC until the starting material is fully consumed.
- Filtration and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the

Pd/C catalyst.

- Purification: Concentrate the filtrate under reduced pressure to yield the crude **2,3-dihydrobenzofuran-4-amine**. Further purification can be achieved by recrystallization or column chromatography to yield the final product with high purity.

Core Synthetic Applications and Reaction Chemistry

The synthetic utility of **2,3-dihydrobenzofuran-4-amine** stems from the reactivity of its primary amine. This group serves as a potent nucleophile and a versatile anchor for building molecular complexity.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways of **2,3-dihydrobenzofuran-4-amine**.

Amide and Sulfonamide Formation

The reaction with acyl chlorides, anhydrides, or sulfonyl chlorides is one of the most fundamental transformations. This is often done in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl or sulfonic acid byproduct. These reactions are

typically high-yielding and form stable amide or sulfonamide bonds, which are prevalent in many pharmaceutical agents due to their ability to act as hydrogen bond donors and acceptors.

N-Alkylation and N-Arylation

- N-Alkylation: Can be achieved via classical S_N2 reactions with alkyl halides. However, this method can suffer from over-alkylation. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., $NaBH_3CN$), offers a more controlled route to secondary and tertiary amines.
- N-Arylation: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for forming C-N bonds with aryl halides or triflates, enabling the synthesis of complex diaryl amines.

Application in Medicinal Chemistry: Case Studies

The 2,3-dihydrobenzofuran scaffold is recognized for its potential in developing inhibitors for enzymes like microsomal prostaglandin E2 synthase (mPGES)-1, which is implicated in inflammation and cancer.^[1] While specific drugs derived directly from the 4-amino version are often proprietary, its structural motifs are found in various research compounds.

For instance, derivatives of this precursor are explored in the synthesis of psychoactive compounds like 2C-B-FLY.^[7] The synthesis of such molecules, for research purposes, involves the transformation of the 4-amino group into a 2-aminoethyl side chain, demonstrating the precursor's utility in constructing phenethylamine analogues with conformationally restricted methoxy groups.^[8] This rigid structure helps researchers understand the specific conformational requirements for receptor binding, particularly at serotonergic 5-HT₂ receptors.
^[7]

Safety, Handling, and Disposal

As with any amine, proper safety protocols are mandatory. The compound may be toxic, and appropriate handling procedures for chemical reagents should be strictly followed.^[3]

Personal Protective Equipment (PPE)

- Eye Protection: Wear chemical safety goggles.

- Hand Protection: Use chemically resistant gloves (e.g., nitrile).
- Respiratory Protection: Work in a well-ventilated laboratory or fume hood to avoid inhaling dust or vapors.[\[3\]](#) A respirator may be needed for handling large quantities.[\[9\]](#)
- Skin and Body Protection: Wear a standard laboratory coat.[\[3\]](#)

Emergency Procedures

- Skin Contact: Immediately wash the affected area with plenty of soap and water.[\[3\]](#)
- Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[\[10\]](#)
- Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical help.
- Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.

Disposal

Dispose of the chemical and its container in accordance with local, regional, and national regulations. Waste should be handled by a licensed disposal company.

Conclusion

2,3-Dihydrobenzofuran-4-amine is a strategically important precursor in modern organic synthesis. Its straightforward preparation and the versatile reactivity of its primary amine group provide a reliable platform for generating diverse libraries of complex molecules. Its rigid framework is particularly valuable in medicinal chemistry for designing ligands with high specificity for biological targets. As the demand for novel therapeutics and agrochemicals continues to grow, the utility of well-designed building blocks like **2,3-dihydrobenzofuran-4-amine** will undoubtedly expand, solidifying its role as a cornerstone of synthetic programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. chembk.com [chembk.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. nacatsoc.org [nacatsoc.org]
- 7. 2C-B-FLY - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. wil-kil.com [wil-kil.com]
- To cite this document: BenchChem. [2,3-Dihydrobenzofuran-4-amine as a precursor in organic synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1589133#2-3-dihydrobenzofuran-4-amine-as-a-precursor-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com